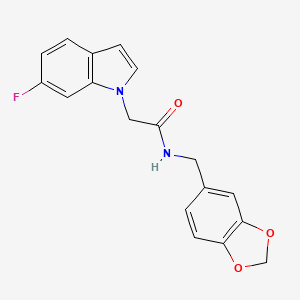

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic organic compound that features a benzodioxole moiety and a fluoroindole group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoroindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c19-14-3-2-13-5-6-21(15(13)8-14)10-18(22)20-9-12-1-4-16-17(7-12)24-11-23-16/h1-8H,9-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHVQBLKNDGABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC4=C3C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Introduction of the Fluoroindole Group: The fluoroindole can be synthesized via electrophilic fluorination of indole derivatives.

Coupling Reaction: The final step involves coupling the benzodioxole and fluoroindole moieties through an acetamide linkage, often using reagents like acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the acetamide group.

Substitution: The benzodioxole and fluoroindole groups may participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific pathways.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, influencing pathways related to its structure. For example, the fluoroindole group might interact with serotonin receptors, while the benzodioxole moiety could affect oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-1-yl)acetamide: Lacks the fluoro group.

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-chloro-1H-indol-1-yl)acetamide: Contains a chloro group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its non-fluorinated or differently substituted analogs.

Q & A

Q. What are the recommended synthetic pathways for N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide, and how is its purity validated?

The synthesis typically involves coupling 6-fluoroindole derivatives with benzodioxole-containing acetamide precursors. Key steps include:

- Activation of carboxylic acid groups using coupling agents like carbodiimides.

- Nucleophilic substitution or amide bond formation under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .

- Purification via column chromatography or recrystallization to isolate the product. Analytical validation employs ¹H/¹³C-NMR to confirm structural integrity and High-Resolution Mass Spectrometry (HRMS) to verify molecular weight . Purity is assessed using HPLC with UV detection at relevant wavelengths .

Q. Which structural features of this compound are critical for its biological activity?

The benzodioxole moiety enhances metabolic stability by resisting oxidative degradation, while the 6-fluoroindole group modulates electronic properties, improving binding affinity to hydrophobic enzyme pockets. The acetamide linker provides conformational flexibility, enabling interactions with diverse biological targets .

Q. How can researchers ensure compound stability during in vitro assays?

Stability is assessed under physiological conditions (pH 7.4, 37°C) using LC-MS to monitor degradation over time. Buffered solutions with antioxidants (e.g., ascorbic acid) may be used to prevent oxidation of the benzodioxole ring .

Advanced Research Questions

Q. What methodologies optimize the yield of this compound in multi-step syntheses?

- Reaction Optimization : Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, DMF or THF may enhance reaction efficiency compared to polar protic solvents .

- By-Product Mitigation : Introduce protecting groups (e.g., Boc for amines) during intermediate steps to prevent unwanted substitutions .

- Scale-Up Strategies : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions .

Q. How do substituent variations (e.g., fluoro vs. chloro, methoxy) on the indole ring affect pharmacological profiles?

Comparative studies on analogs show:

- Fluoro at the 6-position increases electronegativity, enhancing hydrogen bonding with target proteins (e.g., kinases).

- Chloro substituents improve lipophilicity but may reduce metabolic stability due to steric hindrance .

- Methoxy groups introduce steric bulk, potentially reducing binding affinity but improving solubility . Data from docking simulations (e.g., AutoDock Vina) and enzyme inhibition assays (IC₅₀ values) validate these trends .

Q. How can researchers resolve contradictions between computational binding predictions and experimental activity data?

- Validation Techniques : Use Molecular Dynamics (MD) Simulations to assess binding pose stability over time, identifying false-positive docking results.

- Experimental Cross-Check : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .

- Structural Modifications : Introduce targeted mutations in protein targets (e.g., via site-directed mutagenesis) to test predicted interaction sites .

Q. What strategies address discrepancies in pharmacokinetic data between in vitro and in vivo models?

- In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte microsomal assays to predict metabolic clearance, adjusting for species-specific differences (e.g., cytochrome P450 isoforms).

- Formulation Adjustments : Incorporate solubilizing agents (e.g., cyclodextrins) or lipid-based carriers to improve bioavailability in animal studies .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Fragment-Based Screening : Test truncated analogs (e.g., benzodioxole or indole-only fragments) to identify critical pharmacophores.

- 3D-QSAR Modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate electrostatic and steric fields with biological activity .

- High-Throughput Screening (HTS) : Evaluate analogs against panels of cancer cell lines (e.g., NCI-60) to identify selectivity patterns .

Methodological Notes for Data Interpretation

- Analytical Consistency : Ensure NMR spectra are referenced to tetramethylsilane (TMS) and acquired at consistent magnetic field strengths (e.g., 400 MHz) .

- Statistical Rigor : Apply Bonferroni correction in multi-parametric assays to reduce Type I errors.

- Data Reproducibility : Share synthetic protocols and raw spectral data via repositories like Zenodo to facilitate cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.